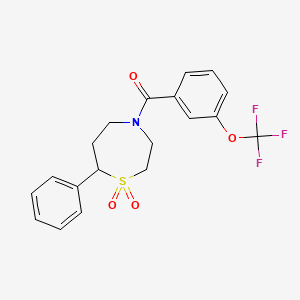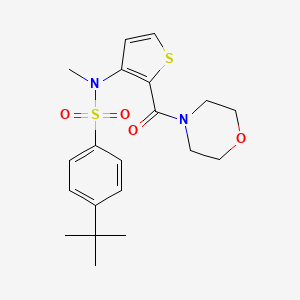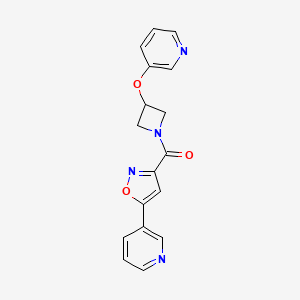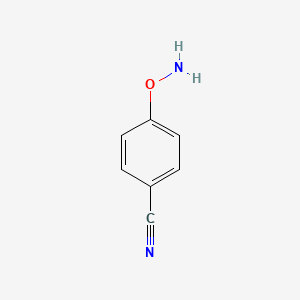![molecular formula C27H34N4O7 B2776837 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide oxalate CAS No. 1351642-32-4](/img/structure/B2776837.png)
2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry and any functional groups present .Chemical Reactions Analysis
This would involve a discussion of the reactions that the compound undergoes, including the reaction conditions and the mechanism of the reaction .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Discovery of ACAT Inhibitors
A study by Shibuya et al. (2018) identified an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1), which exhibits selectivity for human ACAT-1 over ACAT-2. The molecular design involved the insertion of a piperazine unit, enhancing aqueous solubility and oral absorption, making it a clinical candidate for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Antimicrobial Nano-Materials
Mokhtari and Pourabdollah (2013) synthesized N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives and screened them for antimicrobial activities against pathogenic bacteria and Candida species. The compounds showed more effectiveness against fungi than bacteria, indicating the significance of substituents on benzothiazole ring and dimethylpiperidine group on anticandidal activity (Mokhtari & Pourabdollah, 2013).
Histamine H3 Receptor Antagonists
Barbier et al. (2004) explored JNJ-5207852, a novel, non-imidazole histamine H3 receptor antagonist with high affinity and selectivity. It showed potential in increasing wakefulness and decreasing REM sleep without affecting body weight, highlighting its therapeutic potential in sleep disorders (Barbier et al., 2004).
Imidazole Replacement in Histamine H3-Receptor Antagonists
Meier et al. (2001) investigated the effects of replacing imidazole with a piperidine moiety in various structural classes of histamine H3-receptor antagonists. While some derivatives showed a loss of affinity, others maintained their in vitro affinities and potency in vivo, suggesting that this structural modification could be beneficial for certain derivatives (Meier et al., 2001).
Wirkmechanismus
Target of Action
It’s known that benzimidazole derivatives are key components to functional molecules used in a variety of applications, including pharmaceuticals . They are often utilized in the development of novel drugs due to their wide range of biological activities .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Benzimidazole derivatives are known to be involved in a diverse range of biochemical pathways due to their versatile nature .
Pharmacokinetics
The compound’s predicted properties such as boiling point, density, and pka suggest that it may have good bioavailability .
Result of Action
Benzimidazole derivatives are known to have a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can affect the action of benzimidazole derivatives .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3.C2H2O4/c1-31-23-8-7-19(15-24(23)32-2)9-12-26-25(30)17-28-13-10-20(11-14-28)16-29-18-27-21-5-3-4-6-22(21)29;3-1(4)2(5)6/h3-8,15,18,20H,9-14,16-17H2,1-2H3,(H,26,30);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEPVNNXFYXAKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2CCC(CC2)CN3C=NC4=CC=CC=C43)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[2-(2-hydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B2776755.png)
![1-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2776757.png)
![6-Iodo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2776758.png)

![3-[(5-Chloropyrimidin-2-yl)amino]-1-thiophen-2-ylpropan-1-ol](/img/structure/B2776764.png)
![N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2776765.png)


![N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2776771.png)

![N-(4-chlorophenyl)-3-{3-[(cyclohexylmethyl)amino]-3-oxopropyl}piperidine-1-carboxamide](/img/structure/B2776774.png)


